molecular formula C15H12N2O2S B2771956 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034247-70-4

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2771956
CAS No.: 2034247-70-4
M. Wt: 284.33
InChI Key: APQKPAJSLVWBHQ-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a combination of thiophene, pyridine, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiophene, pyridine, and furan rings through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones from the thiophene ring.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Substituted furan derivatives.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biological Research: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Industrial Applications: It is used in the synthesis of advanced materials with specific properties, such as corrosion inhibitors and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide
  • N-((2-(thiophen-3-yl)pyridin-2-yl)methyl)furan-2-carboxamide
  • N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Uniqueness

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is unique due to its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(13-4-2-7-19-13)17-9-11-3-1-6-16-14(11)12-5-8-20-10-12/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQKPAJSLVWBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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